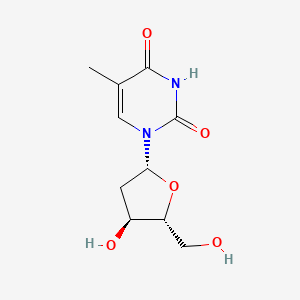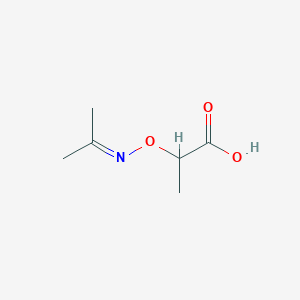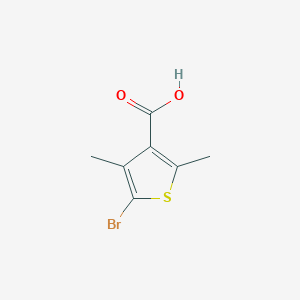
Difluorphos
Overview
Description
Difluorphos is an atropisomeric diphosphine ligand known for its high catalytic performance in various homogeneous metal-catalyzed asymmetric reactions. It features a unique stereoelectronic skeleton based on a bi(difluorobenzodioxole) backbone, which imparts exceptional enantioselectivity in asymmetric hydrogenation reactions .
Preparation Methods
Difluorphos is synthesized through a meticulous process involving the chiral resolution of biphenyl derivatives followed by complexation with a suitable phosphine source. The synthesis begins with the diastereoselective fluorination of biphenyl compounds to achieve the desired optical purity. Subsequent phosphination steps are carefully controlled to ensure the formation of the phosphine moiety without compromising the ligand’s stereochemical integrity . Industrial production methods focus on maintaining high optical purity and yield, making this compound a valuable ligand for catalytic applications .
Chemical Reactions Analysis
Difluorphos undergoes various types of reactions, including:
Hydrogenation: It is highly effective in the asymmetric hydrogenation of fluorinated compounds, providing excellent enantioselectivities.
Cycloisomerization: This compound is used in rhodium-catalyzed enantioselective cycloisomerization of N-tethered 1,6-enynes.
Cross-Coupling Reactions: It facilitates the formation of carbon-carbon bonds with high stereoselectivity.
Common reagents and conditions used in these reactions include cationic rhodium complexes and ruthenium catalysts, often under hydrogen pressure and controlled temperatures . Major products formed from these reactions are chiral compounds with high enantiomeric excesses, which are valuable in pharmaceutical and fine chemical synthesis .
Scientific Research Applications
Difluorphos has extensive applications in scientific research, particularly in:
Mechanism of Action
Difluorphos exerts its effects through its unique stereoelectronic properties, which include a narrow dihedral angle and unusual π-acidity. These properties enable this compound to provide excellent enantioselectivities in asymmetric hydrogenation reactions. The molecular targets and pathways involved include the coordination of this compound to metal centers (such as rhodium and ruthenium) in catalytic complexes, which then facilitate the enantioselective transformation of substrates .
Comparison with Similar Compounds
Difluorphos is often compared with other chiral diphosphine ligands, such as SYNPHOS and BINAP. While SYNPHOS has a stronger basicity and a narrow dihedral angle, this compound is electrodeficient and possesses a unique bi(difluorobenzodioxole) backbone . This makes this compound complementary to SYNPHOS in terms of structural features and selectivity . BINAP, another commonly used ligand, has a different stereoelectronic profile and is widely used in asymmetric hydrogenation reactions .
Similar compounds include:
SYNPHOS: Complementary stereoelectronic properties to this compound.
BINAP: Commonly used in asymmetric hydrogenation.
SEGPHOS: Another chiral diphosphine ligand used in asymmetric catalysis.
This compound stands out due to its unique combination of a narrow dihedral angle and unusual π-acidity, which provides exceptional enantioselectivity in specific catalytic reactions .
Properties
IUPAC Name |
[4-(5-diphenylphosphanyl-2,2-difluoro-1,3-benzodioxol-4-yl)-2,2-difluoro-1,3-benzodioxol-5-yl]-diphenylphosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H24F4O4P2/c39-37(40)43-29-21-23-31(47(25-13-5-1-6-14-25)26-15-7-2-8-16-26)33(35(29)45-37)34-32(24-22-30-36(34)46-38(41,42)44-30)48(27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-24H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGMLTMOEYCQDDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=C(C=C3)OC(O4)(F)F)C5=C(C=CC6=C5OC(O6)(F)F)P(C7=CC=CC=C7)C8=CC=CC=C8 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H24F4O4P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301116978 | |
| Record name | 1,1′-[(4S)-2,2,2′,2′-Tetrafluoro[4,4′-bi-1,3-benzodioxole]-5,5′-diyl]bis[1,1-diphenylphosphine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301116978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
682.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
503538-70-3 | |
| Record name | 1,1′-[(4S)-2,2,2′,2′-Tetrafluoro[4,4′-bi-1,3-benzodioxole]-5,5′-diyl]bis[1,1-diphenylphosphine] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=503538-70-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1′-[(4S)-2,2,2′,2′-Tetrafluoro[4,4′-bi-1,3-benzodioxole]-5,5′-diyl]bis[1,1-diphenylphosphine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301116978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















